Isocochliodinol
Description
Isocochliodinol is a bis(3-indolyl)-benzoquinone secondary metabolite primarily isolated from endophytic fungi within the Chaetomiaceae family, such as Chaetomium spp. and Amesia spp. . Structurally, it features a central benzoquinone core linked to two indole moieties with prenyl substituents. Its stereoisomer, cochliodinol, differs in the spatial arrangement of these substituents, which significantly influences its bioactivity . This compound has garnered attention for its antiviral, cytotoxic, and anti-HIV properties, with studies highlighting its inhibitory effects on HIV-1 protease (IC50 = 0.24 µM) and RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 and Dengue .
Properties
Molecular Formula |
C32H30N2O4 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2,5-dihydroxy-3,6-bis[6-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H30N2O4/c1-17(2)5-7-19-9-11-21-23(15-33-25(21)13-19)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-14-20(8-6-18(3)4)10-12-22(24)26/h5-6,9-16,33-35,38H,7-8H2,1-4H3 |
InChI Key |
DMPXDLRQZYXVHL-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)CC=C(C)C)O)C |
Synonyms |
asterriquinone CT3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cochliodinol
- Structural Differences: Cochliodinol is a stereoisomer of isocochliodinol, differing in the position of prenyl groups on the indole rings. This structural variation alters binding affinity and bioactivity .
- Bioactivity: Cytotoxicity: Cochliodinol exhibits stronger cytotoxicity against L5178Y murine lymphoma cells (EC50 = 7.0 µg/mL) compared to this compound (EC50 = 71.5 µg/mL), likely due to enhanced membrane penetration from its substituent arrangement . Antimicrobial Activity: Cochliodinol weakly inhibits Bacillus subtilis and Staphylococcus aureus, whereas this compound’s antibacterial effects remain understudied .
Didemethylasterriquinone D
- Structural Similarities: Both compounds share a bis-alkylated dihydroxybenzoquinone core but differ in side-chain modifications.
- Bioactivity: HIV-1 Protease Inhibition: Didemethylasterriquinone D (IC50 = 0.18 µM) is marginally more potent than this compound (IC50 = 0.24 µM) due to optimized hydrogen bonding with the protease active site .
Semicochliodinol A and B
- Structural Features: These derivatives lack one prenyl group compared to this compound, reducing steric hindrance.
- Bioactivity: HIV-1 Protease Inhibition: Semicochliodinol A (IC50 = 0.37 µM) and B (IC50 = 0.5 µM) are less active than this compound, suggesting prenyl groups are critical for binding . Cytotoxicity: Both derivatives show negligible cytotoxicity, contrasting with this compound’s moderate activity .
Hinnuliquinone
- Structural Profile: A dimeric bis-indolylquinone with C2 symmetry, distinct from this compound’s monomeric structure.
- Potency: Despite its larger size, hinnuliquinone is less potent against HIV-1 protease (IC50 = 2.5 µM) compared to this compound .
Data Tables
Table 1: Cytotoxic Activity of this compound and Analogues
| Compound | Cell Line | EC50/IC50 | Reference |
|---|---|---|---|
| This compound | L5178Y | 71.5 µg/mL | |
| Cochliodinol | L5178Y | 7.0 µg/mL | |
| Semicochliodinol A | HeLa | >100 µM |
Table 2: Antiviral Activity of Key Compounds
Key Research Findings
Structural-Activity Relationship: Prenyl substituents on indole rings enhance cytotoxicity (e.g., cochliodinol > this compound) but reduce solubility, impacting drug-likeness .
Antiviral Specificity: this compound’s dual activity against HIV-1 protease and viral RdRp distinguishes it from analogues like semicochliodinol A, which lack RdRp binding .
Therapeutic Limitations: this compound violates Lipinski’s Rule of Five (Ro5) due to high molecular weight, limiting oral bioavailability compared to smaller molecules like didemethylasterriquinone D .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
